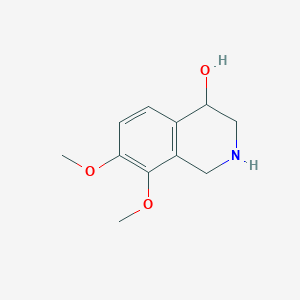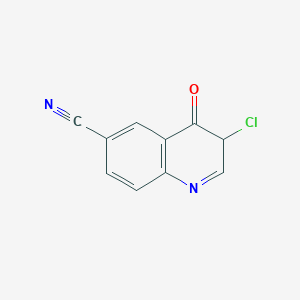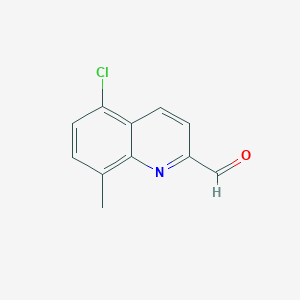
4-Isoquinolinol, 1,2,3,4-tetrahydro-7,8-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isoquinolinol, 1,2,3,4-tetrahydro-7,8-dimethoxy- is a chemical compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities. This particular compound is characterized by its tetrahydroisoquinoline core structure, which is further substituted with methoxy groups at the 7th and 8th positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoquinolinol, 1,2,3,4-tetrahydro-7,8-dimethoxy- typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction leads to the formation of the tetrahydroisoquinoline core, which can then be further functionalized to introduce the methoxy groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using the same cyclization reaction, followed by purification steps to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Isoquinolinol, 1,2,3,4-tetrahydro-7,8-dimethoxy- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroisoquinoline core to a more oxidized form, such as isoquinoline.
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to the formation of fully saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions typically use hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation can yield isoquinoline derivatives, while reduction can produce fully saturated tetrahydroisoquinoline compounds.
Aplicaciones Científicas De Investigación
4-Isoquinolinol, 1,2,3,4-tetrahydro-7,8-dimethoxy- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Medicine: It has potential therapeutic applications in treating neurodegenerative disorders and infections.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Isoquinolinol, 1,2,3,4-tetrahydro-7,8-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate neurotransmitter systems and inhibit the growth of pathogens . The exact molecular targets and pathways involved are still under investigation, but they likely include enzymes and receptors related to neurotransmission and microbial metabolism.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the methoxy substitutions.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with methoxy groups at different positions.
Reticuline: A naturally occurring isoquinoline alkaloid with a similar structure and biological activities.
Uniqueness
4-Isoquinolinol, 1,2,3,4-tetrahydro-7,8-dimethoxy- is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of methoxy groups at the 7th and 8th positions enhances its neuroprotective and antimicrobial activities compared to other similar compounds .
Propiedades
Número CAS |
16503-92-7 |
|---|---|
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
7,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol |
InChI |
InChI=1S/C11H15NO3/c1-14-10-4-3-7-8(11(10)15-2)5-12-6-9(7)13/h3-4,9,12-13H,5-6H2,1-2H3 |
Clave InChI |
SPFNWFJSDMUDFU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C(CNC2)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B11895412.png)


![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11895428.png)


![7,7-Dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amine](/img/structure/B11895441.png)
![5,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11895455.png)



